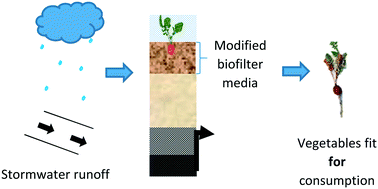Reducing metal uptake in vegetables irrigated with stormwater
Environmental Science: Water Research & Technology Pub Date: 2019-05-07 DOI: 10.1039/C8EW00923F
Abstract
While biofilters are a stormwater treatment technology there is also the potential to use them for urban agriculture, given that they are vegetated systems. However, it has been found that vegetables irrigated with stormwater can contain concentrations of cadmium (Cd) and lead (Pb) that exceed the guidelines set by the World Health Organization (WHO). The aim of this study was to investigate the effectiveness of various filter media amendments for reducing the uptake of Cd and Pb into the edible portions of vegetables. Three types of amendments – zeolite, hydroxyapatite and lime – and three different vegetable types – broad bean (Vicia faba), kale (Brassica oleracea Acephala Group) and radish (Raphanus sativus) – were tested in laboratory-scale biofilter columns. This study found that metal concentrations in the edible portions of plants were below the WHO and Food Standards for Australia and New Zealand guideline values except for Pb in radish. The effectiveness of the amendments was dependent on the metal. Hydroxyapatite was found to be most effective for restricting plant uptake of Pb while Cd uptake was most effectively restricted by lime. Vegetable type was also found to influence plant metal uptake. Radishes were found to have the highest Pb and Cd concentration in the edible portion compared to kale or broad bean pods. This is most likely due to the edible part of radishes (i.e. the root) being in direct contact with the upper portion of the filter media, where metals predominantly accumulate, and suggests that root vegetables may not be suitable for cultivation in stormwater biofilters.


Recommended Literature
- [1] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)
- [2] A novel method for the synthesis of high performance silicalite membranes
- [3] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡
- [4] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [5] Influence of lamellar structure on the stress–strain behavior of β nucleated polypropylene under tensile loading at elevated temperatures
- [6] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [7] (2-Methylpiperidine)PbI3: an ABX3-type organic–inorganic hybrid chain compound and its semiconducting nanowires with photoconductive properties†
- [8] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [9] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [10] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†










